molecular formula C16H12F2N2O4S B15377384 N-(2,4-Difluorophenyl)-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide

N-(2,4-Difluorophenyl)-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide

Cat. No.: B15377384
M. Wt: 366.3 g/mol
InChI Key: PUJQLNBOACPFIV-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide (CAS 83580-06-7) is a high-purity benzothiazine derivative supplied for scientific research and development. This compound, with the molecular formula C16H12F2N2O4S and a molecular weight of 366.34 g/mol, is a structurally complex molecule designed for investigative purposes . Benzothiazine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Notably, related 1,2-benzothiazine-1,1-dioxide compounds are established as potent anti-inflammatory agents, providing a foundational context for this compound's research potential . Furthermore, the 1,1-dioxide moiety (a sulfone group) is a common feature in bioactive molecules, and similar structures have been investigated as inhibitors for specific biological targets, such as focal adhesion kinase (FAK), a protein of significant interest in oncology research . The inclusion of the 2,4-difluorophenyl substituent is a common strategy in drug design to modulate properties like metabolic stability and membrane permeability. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in various applications, including but not limited to, hit-to-lead optimization, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities.

Properties

Molecular Formula

C16H12F2N2O4S

Molecular Weight

366.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-2-carboxamide

InChI

InChI=1S/C16H12F2N2O4S/c1-20-12-4-2-3-5-13(12)25(23,24)14(16(20)22)15(21)19-11-7-6-9(17)8-10(11)18/h2-8,14H,1H3,(H,19,21)

InChI Key

PUJQLNBOACPFIV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)C(C1=O)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Biological Activity

N-(2,4-Difluorophenyl)-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide is a thiazine derivative notable for its complex structure and potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The compound features a benzo[b][1,4]thiazine core with unique substituents that influence its biological interactions:

  • Molecular Formula : C16H12F2N2O4S
  • Functional Groups : Diketone moiety and carboxamide group
  • Fluorine Substituents : Enhance metabolic stability and bioavailability

The structural characteristics of this compound suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Thiazine derivatives have been extensively studied for their antimicrobial properties. Preliminary research indicates that this compound may exhibit similar activities. Compounds with thiazine rings often demonstrate interactions with bacterial enzymes, leading to inhibition of growth.

Table 1: Comparison of Biological Activities of Thiazine Derivatives

Compound NameStructure FeaturesBiological Activity
Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazineMethyl group at position 4Antimicrobial activity
BenzothiazinesGeneral class of compoundsAnti-inflammatory properties
Sulfonamide derivativesSulfonamide functional groupsAntibacterial effects

The unique substitution pattern of this compound may enhance its pharmacological profile compared to other thiazine derivatives.

Anti-inflammatory and Anticancer Properties

Research has indicated that thiazine derivatives can also possess anti-inflammatory and anticancer properties. The presence of the diketone functionality in this compound allows it to undergo reactions that may lead to the formation of biologically active derivatives. Studies have shown that certain thiazines can inhibit inflammatory pathways and exhibit cytotoxic effects on cancer cells.

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methods that optimize yield and purity. The compound's structure allows for further derivatization to enhance efficacy or reduce side effects.

Synthesis Methods Include :

  • Nucleophilic substitutions due to the electron-withdrawing difluorophenyl group.
  • Condensation reactions with amines or alcohols.

These synthetic pathways underscore the versatility of this compound in medicinal chemistry as a lead for developing new drugs targeting various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazine derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a related thiazine derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was comparable to conventional antibiotics .
  • Cytotoxicity Testing : In vitro assays revealed that certain thiazines could induce apoptosis in cancer cell lines through the activation of caspases. This suggests potential applications in cancer therapy .
  • Inflammation Models : Experimental models indicated that thiazine derivatives could significantly reduce pro-inflammatory cytokines in vitro and in vivo, highlighting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Molecular Formula Substituents on Benzothiazine Ring Aromatic Ring Substituents Key Functional Groups
Target Compound C₁₇H₁₃F₂N₂O₄S 4-methyl, 3-oxo 2,4-difluorophenyl Carboxamide, 1,1-dioxide
N-(3,4-Dimethylphenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide C₁₉H₁₉N₂O₄S 2-methyl, 4-hydroxy 3,4-dimethylphenyl Carboxamide, 1,1-dioxide
N-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxide C₁₇H₁₂F₄N₂O₄S 2-methyl, 3-oxo 4-fluoro-3-(trifluoromethyl)phenyl Carboxamide, 1,1-dioxide
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones C₂₁H₁₄F₂N₃O₂S₂ (X = H) Triazole ring 2,4-difluorophenyl, sulfonyl Triazole-thione, sulfonyl

Key Observations :

The trifluoromethyl group in the analog from increases lipophilicity and metabolic stability compared to the target compound’s difluorophenyl group. The 4-hydroxy group in ’s compound may facilitate hydrogen bonding but reduces membrane permeability relative to the target’s 3-oxo group.

Synthesis Pathways :

  • The target compound shares synthetic strategies with triazole derivatives in , such as nucleophilic additions (e.g., hydrazide-isothiocyanate reactions) and cyclizations .
  • S-alkylation of triazole-thiones (e.g., compounds [7–9] in ) contrasts with the carboxamide linkage in the target compound, highlighting divergent reactivity patterns .

Spectroscopic Differentiation :

  • IR Spectroscopy : The target compound’s 3-oxo group would exhibit a C=O stretch near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of this band in triazole-thiones confirms cyclization.
  • ¹H-NMR : The 2,4-difluorophenyl group would show distinct splitting patterns (e.g., doublet of doublets) for aromatic protons, differing from the singlet for trifluoromethyl in ’s analog .

Research Findings and Implications

Biological Activity :

  • Fluorine substituents (e.g., in the target compound and ’s analog) are associated with improved bioavailability and target affinity due to enhanced electronegativity and van der Waals interactions .
  • The sulfonyl group in triazole analogs () may confer resistance to enzymatic degradation, a feature absent in the target compound .

Physicochemical Properties: The 1,1-dioxide moiety in all compounds increases water solubility but may reduce blood-brain barrier penetration compared to non-sulfonated analogs. The methyl group at position 4 in the target compound likely stabilizes the thiazine ring conformation, as inferred from crystallographic data in .

Crystallographic Insights :

  • X-ray studies of ’s compound (R factor = 0.048) reveal planar benzothiazine rings, suggesting similar rigidity in the target compound . Ring puckering parameters (Cremer and Pople, ) could further elucidate conformational flexibility .

Q & A

Q. What advanced analytical techniques are required to characterize degradation products under oxidative stress?

  • Answer : Combine LC-MS/MS with ion mobility spectrometry to separate and identify degradation intermediates (e.g., sulfoxide derivatives). Use stable isotope labeling (¹³C/²H) to trace reaction pathways .

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